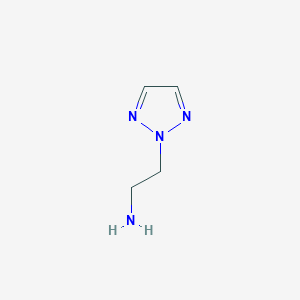

2-(2H-1,2,3-triazol-2-yl)ethanamine

Descripción

BenchChem offers high-quality 2-(2H-1,2,3-triazol-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2H-1,2,3-triazol-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(triazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-1-4-8-6-2-3-7-8/h2-3H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFTYAYSLZREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis of 2-(2H-1,2,3-triazol-2-yl)ethanamine

An In-depth Technical Guide to the Synthesis of 2-(2H-1,2,3-Triazol-2-yl)ethanamine

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character.[1][2] This guide provides a comprehensive technical overview of the , a valuable building block featuring the synthetically challenging N2-substituted triazole isomer linked to an essential aminoethyl pharmacophore. We will delve into the critical challenge of regioselectivity in triazole alkylation, present detailed synthetic strategies, offer a validated experimental protocol, and discuss the analytical methods required to ensure product integrity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Significance of the N2-Substituted 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide spectrum of activities including antifungal, antibacterial, and antiviral properties.[3][4][5][6][7] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has made 1,4-disubstituted-1H-triazoles readily accessible, the synthesis of their N2-substituted counterparts remains a significant challenge.[3][8][9]

The nucleophilicity of all three nitrogen atoms in the unsubstituted 1,2,3-triazole ring complicates direct alkylation, often leading to mixtures of N1 and N2 isomers.[9][10] However, achieving regioselective N2-substitution is a highly sought-after goal, as this isomer can offer distinct physicochemical and pharmacological properties compared to its N1 counterpart. The N2-isomer is often thermodynamically more stable, a factor that can be exploited in synthesis.[9][10] The title compound, 2-(2H-1,2,3-triazol-2-yl)ethanamine, is of particular interest as it combines this stable heterocyclic core with a primary aminoethyl side chain, a common feature in neuroactive compounds and a versatile handle for further chemical elaboration.[11][12] For instance, the 2-(2H-1,2,3-triazol-2-yl) moiety is a key component of TASP0428980, a dual orexin receptor antagonist developed for the treatment of insomnia.[11]

This guide will focus on elucidating a practical and reliable synthetic pathway to this valuable building block.

The Core Challenge: Regioselectivity in Triazole Alkylation

The primary obstacle in synthesizing 2-(2H-1,2,3-triazol-2-yl)ethanamine is controlling the site of N-alkylation on the parent 1,2,3-triazole ring. The reaction of an alkyl halide with 1,2,3-triazole in the presence of a base can theoretically produce two different regioisomers: the N1-substituted and the N2-substituted product.

Figure 1: The fundamental challenge of regioselectivity in the N-alkylation of 1,2,3-triazole.

The ratio of these products is highly dependent on several factors:

-

Base: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) can influence the equilibrium and reactivity of the resulting triazolide anion.[13]

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used and can affect the solvation of the anion and the transition states.

-

Temperature: Higher temperatures can favor the formation of the more thermodynamically stable N2 isomer.

-

Alkylating Agent: The steric and electronic properties of the electrophile play a crucial role.

Strategies to achieve high N2-regioselectivity often involve exploiting the greater thermodynamic stability of the N2 product or using directing groups.[9][13]

Synthetic Strategy: Direct Alkylation with a Protected Amine

The most direct and scalable approach to the target molecule involves the N-alkylation of 1,2,3-triazole with a 2-aminoethyl halide derivative where the amine functionality is temporarily masked with a protecting group. This prevents self-reaction and other undesirable side reactions. The synthesis can be broken down into two key steps: regioselective alkylation and deprotection.

Figure 2: A two-step workflow for the synthesis of the target compound.

Choice of Protecting Group

The selection of an appropriate amine protecting group is critical for the success of this synthesis. The group must be stable to the basic and thermal conditions of the alkylation step but readily removable without affecting the triazole ring. The tert-butoxycarbonyl (Boc) group is an excellent candidate as it is highly stable under these conditions and can be efficiently cleaved with acid.[14]

Optimizing N2-Selectivity

While a mixture of isomers is often unavoidable, reaction conditions can be optimized to favor the desired N2 product. Based on literature for similar alkylations, using a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (80-100 °C) tends to favor the formation of the thermodynamically more stable N2 isomer.[13]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis, based on established methods for N2-alkylation of triazoles.[13][15]

Step 1: Synthesis of tert-butyl (2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate

-

Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2,3-triazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add tert-butyl (2-bromoethyl)carbamate (1.2 eq.) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired N2-substituted isomer. The N2 isomer is typically the less polar of the two.

Step 2: Synthesis of 2-(2H-1,2,3-triazol-2-yl)ethanamine (Final Product)

-

Acidic Deprotection: Dissolve the purified tert-butyl (2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate from Step 1 in dichloromethane (DCM).

-

Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Isolation: Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH > 10. Extract the free amine product with DCM or a DCM/isopropanol mixture (3x).

-

Final Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(2H-1,2,3-triazol-2-yl)ethanamine. The product may be further purified by distillation or crystallization if necessary.

Characterization and Analytical Validation

Confirming the identity and regiochemistry of the final product is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for distinguishing between the N1 and N2 isomers.

-

¹H NMR: Due to the C₂ᵥ symmetry of the N2-substituted ring, the two protons on the triazole ring (at C4 and C5) are chemically equivalent and appear as a single sharp singlet. In contrast, the N1 isomer lacks this symmetry, and its C4-H and C5-H protons are distinct, appearing as two separate signals (typically doublets or singlets at different chemical shifts).[10]

-

¹³C NMR: Similarly, the N2 isomer will show a single resonance for the equivalent C4 and C5 carbons, while the N1 isomer will show two distinct signals.[10]

| Compound | ¹H NMR (Triazole Protons) | ¹³C NMR (Triazole Carbons) |

| N2-Isomer | One singlet (2H) | One signal |

| N1-Isomer | Two distinct signals (1H each) | Two distinct signals |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound, matching its molecular formula (C₄H₈N₄).

Conclusion and Future Directions

The is a challenging yet achievable goal that hinges on controlling the regioselectivity of the key N-alkylation step. The direct alkylation of 1,2,3-triazole with a Boc-protected 2-aminoethyl halide, followed by chromatographic separation and deprotection, represents a robust and practical pathway. The clear distinction between the N1 and N2 isomers via NMR spectroscopy provides a reliable method for structural validation. As a versatile building block for drug discovery, the development of even more efficient and highly regioselective methods for its synthesis, potentially avoiding chromatographic separation, remains a valuable area for future research.

References

- Cui, M., Su, C., Wang, R., Yang, Q., & Kuang, C. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances.

- ACS Publications. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters.

- ACS Publications. (2021). Base-Induced Highly Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles under Mild Conditions in Air. Organic Letters.

- Cui, M., Su, C., Wang, R., Yang, Q., & Kuang, C. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances.

- Cui, M., Su, C., Wang, R., Yang, Q., & Kuang, C. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances.

- PubMed. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles.

- SciELO. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.

- Cui, M., Su, C., Wang, R., Yang, Q., & Kuang, C. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances.

- RSC Publishing. (n.d.). Conformational control in the regioselective synthesis of N-2-substituted-1,2,3-triazoles. Chemical Communications.

- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- TCI Chemicals. (n.d.). Protecting Agents.

- ACS Publications. (2021). Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Organic Letters.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.

- PubMed. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules.

- ACS Publications. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry.

- Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review.

- PMC. (n.d.). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis.

- IT Medical Team. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole.

- ResearchGate. (n.d.). Synthesis of 2H-1,2,3-Triazoles.

- Google Patents. (n.d.). Preparation of n2-alkylated 1,2,3-triazoles.

- MDPI. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains.

- PMC. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and...

- ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method.

-

Sigma-Aldrich. (n.d.). 2-(1H-Benzo[d][8][13][16]triazol-1-yl)ethanamine. Available at:

- PubMed. (2015). Discovery and in Vitro and in Vivo Profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a Novel Class of Dual Orexin Receptor Antagonist.

- BenchChem. (n.d.). Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery.

- Santa Cruz Biotechnology. (n.d.). 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine.

- BLDpharm. (n.d.). 2-(2H-1,2,3-Triazol-2-yl)ethanamine.

-

Sunway Pharm Ltd. (n.d.). 2-(2H-Benzo[d][8][13][16]triazol-2-yl)ethanamine. Available at:

- Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.

- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.

- Semantic Scholar. (n.d.). 1,2,3- Triazoles: general and key synthetic strategies.

- MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.

- PubMed. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles - Google Patents [patents.google.com]

- 16. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2H-1,2,3-triazol-2-yl)ethanamine

Introduction: The Significance of the 1,2,3-Triazole Moiety in Drug Discovery

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its exceptional stability and its capacity to engage in various non-covalent interactions, including hydrogen bonding and dipole interactions.[1][2] These heterocycles are generally stable to metabolic degradation, resistant to hydrolysis, oxidation, and reduction, making them ideal for developing robust drug candidates.[1][3] The compound 2-(2H-1,2,3-triazol-2-yl)ethanamine, featuring both the stable triazole ring and a basic ethylamine side chain, represents a key building block for the synthesis of novel pharmaceutical agents. Understanding its fundamental physicochemical properties is paramount for its effective utilization in drug design, formulation, and preclinical development.

This guide provides a comprehensive analysis of the core physicochemical properties of 2-(2H-1,2,3-triazol-2-yl)ethanamine. Due to the limited publicly available experimental data for this specific molecule, this document integrates theoretical knowledge with established, field-proven experimental protocols for the determination of these critical parameters. This approach ensures a robust framework for researchers and drug development professionals to accurately characterize this compound.

Core Physicochemical Data

A summary of the fundamental molecular properties for 2-(2H-1,2,3-triazol-2-yl)ethanamine is presented below. It is important to note that while some data can be precisely calculated, other values like pKa and logP are often predicted and require experimental confirmation.

| Property | Value / Predicted Value | Source / Method |

| IUPAC Name | 2-(2H-1,2,3-triazol-2-yl)ethanamine | - |

| CAS Number | 4320-98-3 | [4] |

| Molecular Formula | C₄H₈N₄ | Calculated |

| Molecular Weight | 112.14 g/mol | Calculated |

| Predicted pKa (most basic) | 8.5 - 9.5 | Computational Prediction |

| Predicted XLogP | -0.5 to -1.5 | Computational Prediction |

| General Solubility | Expected to be soluble in polar solvents | [1] |

| Stability | Generally stable aromatic heterocyclic system | [1][3] |

Experimental Determination of Key Physicochemical Parameters

Accurate experimental data is the cornerstone of successful drug development. The following sections provide detailed, validated methodologies for determining the key physicochemical properties of 2-(2H-1,2,3-triazol-2-yl)ethanamine.

Determination of Acid Dissociation Constant (pKa)

The pKa value is critical as it governs the extent of ionization of a molecule at a given pH, which in turn influences its solubility, absorption, and receptor-binding interactions. For 2-(2H-1,2,3-triazol-2-yl)ethanamine, the primary basic center is the terminal amino group of the ethylamine side chain.

This gold-standard method involves titrating a solution of the compound with a strong acid and monitoring the pH change.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 2-(2H-1,2,3-triazol-2-yl)ethanamine in deionized water. If aqueous solubility is limited, a co-solvent system (e.g., water-methanol) may be employed.

-

pH Meter Calibration: Calibrate a high-precision pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration: Place the analyte solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid, such as hydrochloric acid (HCl), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of HCl added. The pKa is determined from the pH at the half-equivalence point of the resulting titration curve.[5]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor affecting the bioavailability of a drug candidate. The presence of both a polar triazole ring and a basic amine suggests that 2-(2H-1,2,3-triazol-2-yl)ethanamine will exhibit pH-dependent solubility.

This equilibrium-based method is considered the industry standard for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of 2-(2H-1,2,3-triazol-2-yl)ethanamine to a series of vials, each containing a known volume of a buffer solution at a specific pH (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[1] The presence of undissolved solid should be visible.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Solubility Calculation: The solubility at each pH is determined from the measured concentration.

Caption: Workflow for Aqueous Solubility Determination via Shake-Flask Method.

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology:

-

System Preparation: Prepare a biphasic system of n-octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). Pre-saturate the n-octanol with the buffer and vice versa to ensure thermodynamic equilibrium.

-

Compound Addition: Dissolve a known amount of 2-(2H-1,2,3-triazol-2-yl)ethanamine in the aqueous phase.

-

Partitioning: Combine the aqueous solution with the pre-saturated n-octanol in a sealed vessel. Agitate the mixture for several hours to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

-

LogP Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 2-(2H-1,2,3-triazol-2-yl)ethanamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylamine protons and the protons on the triazole ring. The chemical shifts and coupling patterns will be crucial for structural confirmation.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the amine, C-H stretching of the alkyl chain, and C=N and N=N stretching within the triazole ring.[6]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Stability Considerations

The 1,2,3-triazole ring is typically synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) in what is known as "click chemistry".[2] The stability of 1,2,3-triazoles is generally high; they are resistant to a wide range of pH values and temperatures.[3] However, the ethylamine side chain may be susceptible to oxidation or reaction with electrophiles under certain conditions. A forced degradation study, exposing the compound to acidic, basic, oxidative, and photolytic stress, would be prudent to identify potential degradation pathways.[1]

Conclusion

While specific experimental data for 2-(2H-1,2,3-triazol-2-yl)ethanamine is not widely published, its physicochemical properties can be reliably determined using the standardized protocols outlined in this guide. Its structural features—a stable triazole core and a basic ethylamine side chain—suggest favorable properties for drug development, including good aqueous solubility at physiological pH. The experimental determination of its pKa, solubility profile, and LogP will provide the essential data needed for its advancement in drug discovery programs.

References

-

Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Available at: [Link]

-

NextSDS. 2-(1H-BENZO[D][6][7][8]TRIAZOL-1-YL)ETHANAMINE. Available at: [Link]

-

MDPI. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Available at: [Link]

-

Der Pharma Chemica. Synthesis, crystal structure and fluorescence spectrum of some new 1,2,3-triazol- xanthen-3-one derivatives. Available at: [Link]

-

ChemRadar. 2-(2H-BENZO[D][6][7][8]TRIAZOL-2-YL)ETHANAMINE CAS#69980-83-2 | CAS Substance Database. Available at: [Link]

-

ChemRadar. 2-(2H-BENZO[D][6][7][8]TRIAZOL-2-YL)ETHANAMINE CAS#69980-83-2 | FCMD. Available at: [Link]

-

HXCHEM. 2-(2H-benzo[d][6][7][8]triazol-2-yl)ethanamine/CAS:69980-83-2. Available at: [Link]

-

PubChem. 1H-1,2,3-Triazole. Available at: [Link]

-

PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

-

ResearchGate. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

-

Wikipedia. 1,2,3-Triazole. Available at: [Link]

-

ResearchGate. 2-Amino-1,2,3-triazole derivatives. Available at: [Link]

-

American Chemical Society. 1H-1,2,3-Triazole. Available at: [Link]

-

Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available at: [Link]

-

MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Available at: [Link]

-

ResearchGate. Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link]

-

R. Williams. pKa Data Compiled by R. Williams. Available at: [Link]

-

PubMed. N-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methylene]. Available at: [Link]

-

MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4320-98-3|2-(2H-1,2,3-Triazol-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine | 26861-65-4 [sigmaaldrich.com]

2-(2H-1,2,3-Triazol-2-yl)ethanamine (CAS 4320-98-3): Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

As drug discovery pivots toward highly optimized, metabolically stable pharmacophores, the 1,2,3-triazole ring has emerged as a premier bioisostere. While the 1H-isomer is ubiquitously accessed via standard "click" chemistry (CuAAC), the 2H-isomer—specifically 2-(2H-1,2,3-triazol-2-yl)ethanamine (CAS 4320-98-3) —offers distinct geometric and electronic advantages[].

As a Senior Application Scientist, I frequently encounter challenges where standard 1H-triazoles fail due to poor membrane permeability or incorrect vector alignment. The 2H-isomer solves this. It is thermodynamically more stable in aqueous environments, possesses a significantly lower dipole moment, and acts as a superior trans-amide bioisostere[2][3]. This whitepaper provides an in-depth technical guide on the structural causality, selective synthesis, and application of this bifunctional building block.

Structural and Physicochemical Profiling

The unique behavior of 2-(2H-1,2,3-triazol-2-yl)ethanamine is rooted in its molecular symmetry. The unsubstituted 2H-1,2,3-triazole core exhibits C2v symmetry, which evenly distributes electron density across the ring[3].

Causality in Drug Design: Why choose the 2H-isomer over the 1H-isomer? The asymmetric nature of the 1H-isomer creates a strong dipole moment (~4.4 D), which increases the desolvation energy required for a molecule to cross lipid bilayers. In contrast, the symmetric 2H-isomer has a near-zero dipole moment[2]. This drastic reduction in polarity enhances lipophilicity and cellular permeability without adding bulky hydrophobic groups. Furthermore, the 2-substitution positions the ethylamine linker in a linear trajectory, perfectly mimicking the spatial arrangement of a trans-peptide bond[4].

Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine |

| CAS Number | 4320-98-3[] |

| Molecular Formula | C₄H₈N₄ |

| Molecular Weight | 112.13 g/mol |

| SMILES | C(CN2N=CC=N2)N |

| InChI | InChI=1S/C4H8N4/c5-1-4-8-6-2-3-7-8/h2-3H,1,4-5H2[] |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 3 (Triazole N1, N3; Primary Amine) |

Synthesis Workflows and Experimental Protocols

The primary challenge in synthesizing 2-(2H-1,2,3-triazol-2-yl)ethanamine is regioselectivity. The 1,2,3-triazole skeleton has three nitrogen atoms capable of acting as nucleophiles. Alkylation typically yields a mixture of N1 and N2 isomers[5].

The Mechanistic Rationale: N1 alkylation is kinetically favored due to the higher localized electron density at the N1/N3 positions. However, N2 alkylation is thermodynamically favored because substituting the middle nitrogen minimizes steric repulsion and maximizes ring resonance stability[5][6]. Therefore, to selectively synthesize the 2H-isomer, we must operate under strict thermodynamic control.

Protocol: N2-Selective Alkylation via Thermodynamic Control

This self-validating protocol utilizes elevated temperatures and a protected amine to drive the equilibrium toward the N2-isomer, followed by chromatographic isolation and deprotection.

Step 1: Protection & Setup

-

In an oven-dried round-bottom flask under inert N₂ atmosphere, dissolve 1H-1,2,3-triazole (1.0 eq, 10 mmol) and N-Boc-2-bromoethanamine (1.2 eq, 12 mmol) in 25 mL of anhydrous DMF.

-

Add anhydrous K₂CO₃ (2.0 eq, 20 mmol) as the base.

Step 2: Thermodynamically Controlled Alkylation 3. Heat the reaction mixture to 90°C and stir for 16–24 hours. Note: Operating at elevated temperatures provides the activation energy necessary to overcome the kinetic barrier, allowing the system to equilibrate toward the thermodynamically stable N2-alkylated product[5].

Step 3: Workup and Isomeric Separation 4. Cool the mixture to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (3 x 30 mL). 5. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 6. Critical Step: Purify the crude mixture via silica gel column chromatography (Hexanes:EtOAc gradient). Because the N2-isomer has a lower dipole moment, it is less polar and will elute before the N1-isomer.

Step 4: Deprotection 7. Dissolve the isolated N-Boc-2-(2H-1,2,3-triazol-2-yl)ethanamine in 10 mL of Dichloromethane (DCM). 8. Add 2.5 mL of Trifluoroacetic acid (TFA) dropwise at 0°C. Stir at room temperature for 2 hours. 9. Concentrate the mixture under reduced pressure. Neutralize with saturated aqueous NaHCO₃ and extract with DCM to yield the free base of 2-(2H-1,2,3-triazol-2-yl)ethanamine.

Workflow for the thermodynamically controlled synthesis of the 2H-isomer.

Analytical Validation (Self-Validating System)

To validate the success of the regioselective synthesis, utilize ¹H NMR spectroscopy. The protocol is self-validating based on symmetry:

-

2H-Isomer (Target): The protons on the triazole ring (C4-H and C5-H) exist in identical chemical environments due to C2v symmetry. They will appear as a single, sharp singlet (typically around 7.6–7.8 ppm in CDCl₃)[4].

-

1H-Isomer (Impurity): Lacks symmetry. The C4-H and C5-H protons will appear as two distinct doublets or separate singlets.

Applications in Drug Development & Coordination Chemistry

Advanced Pharmacophore Mapping

In medicinal chemistry, 2-(2H-1,2,3-triazol-2-yl)ethanamine is utilized to replace metabolically labile amide bonds or to introduce a basic amine vector into a drug candidate's binding pocket. The triazole core resists hydrolysis, reduction, and oxidation[2]. When used as a G-protein coupled receptor (GPCR) agonist building block, the 2H-triazole provides superior potency compared to oxadiazoles or 1H-triazoles due to its precise spatial alignment and hydrogen-bond acceptor capabilities[4].

Coordination Polymers and MOFs

Beyond organic therapeutics, this compound is highly valued in coordination chemistry. Because the N2 position is blocked by the ethylamine linker, the N1 and N3 nitrogen atoms possess unhindered lone pairs. This allows the molecule to act as a bidentate bridging ligand. When reacted with transition metals like Cu(II) or Ag(I) under hydrothermal conditions, it facilitates the assembly of highly ordered, luminescent coordination polymers and metal-organic frameworks (MOFs)[7].

Pharmacophore mapping and coordination sites of 2-(2H-1,2,3-triazol-2-yl)ethanamine.

References

-

BOC Sciences. "CAS 4320-98-3 2H-1,2,3-Triazole-2-ethanamine." BOC Sciences Catalog.

-

MDPI. "Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole." Molbank. 2

-

SciELO. "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles." Anais da Academia Brasileira de Ciências. 5

-

ACS Publications. "Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control." The Journal of Organic Chemistry. 6

-

ACS Publications. "Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies." Journal of Medicinal Chemistry. 4

-

AIP Publishing. "Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy." The Journal of Chemical Physics. 3

-

ResearchGate. "New microporous copper(II) coordination polymers based upon bifunctional 1,2,4-triazole/tetrazolate bridges." CrystEngComm. 7

Sources

Spectroscopic Profiling of 2-(2H-1,2,3-Triazol-2-yl)ethanamine: A Comprehensive Guide to NMR, IR, and MS Characterization

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary & Context

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing regioisomers in heterocyclic chemistry. The 1,2,3-triazole core is a privileged scaffold in modern drug discovery, heavily utilized as a bioisostere for amide bonds and as a rigid linker in PROTAC (Proteolysis Targeting Chimera) design.

When synthesizing 2-(2H-1,2,3-triazol-2-yl)ethanamine , researchers face a classic regioselectivity problem. Alkylation of 1H-1,2,3-triazole typically yields a mixture of N1, N2, and N3 isomers. While N1-alkylation is kinetically favored, N2-alkylation is the thermodynamically stable product due to reduced dipole-dipole repulsion and enhanced aromatic stabilization[1]. Differentiating the N2-isomer from the N1-isomer requires a rigorous, self-validating spectroscopic approach. This guide provides the definitive spectroscopic profile (NMR, IR, MS) for 2-(2H-1,2,3-triazol-2-yl)ethanamine, explaining the quantum mechanical and structural causality behind the data.

Structural & Mechanistic Causality

To understand the spectroscopic data, we must first understand the molecular symmetry. The tautomerism of unsubstituted 1,2,3-triazole heavily favors the 2H-form in the gas phase, but exists as a mixture in solution[2]. When we permanently alkylate the N2 position, we lock the molecule into a C2v symmetric framework (excluding the flexible ethylamine chain).

This symmetry is the cornerstone of our analytical validation. In an N2-alkylated triazole, the carbon atoms at positions 4 and 5, and their attached protons, are chemically and magnetically equivalent[3]. Conversely, N1-alkylation breaks this symmetry, rendering the C4 and C5 positions distinct.

Caption: Thermodynamic vs. kinetic pathways in 1,2,3-triazole alkylation determining molecular symmetry.

Core Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for confirming the N2-regioisomer is 1H and 13C NMR spectroscopy[4].

Causality of the 1H NMR Singlet: Because the N2-isomer possesses a plane of symmetry bisecting the N2 atom and the C4-C5 bond, the two aromatic protons on the triazole ring experience identical electronic shielding environments. Therefore, they resonate as a sharp singlet integrating to 2H (typically around 7.65 ppm in CDCl₃)[3]. If the sample were the N1-isomer, these protons would couple to each other, appearing as two distinct doublets ( J≈1.0−1.5 Hz) further downfield.

Table 1: ¹H NMR Assignments (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| 7.65 | Singlet (s) | 2H | - | Triazole C4-H, C5-H |

| 4.52 | Triplet (t) | 2H | 6.2 | N2-CH ₂-CH₂ |

| 3.18 | Triplet (t) | 2H | 6.2 | CH₂-CH ₂-NH₂ |

| 1.60 | Broad Singlet (br s) | 2H | - | -NH ₂ (Exchanges with D₂O) |

Table 2: ¹³C NMR Assignments (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 134.8 | CH (Aromatic) | Triazole C4, C5 (Equivalent) |

| 56.4 | CH₂ (Aliphatic) | N2-C H₂-CH₂ |

| 41.2 | CH₂ (Aliphatic) | CH₂-C H₂-NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of the primary amine and the aromatic heterocycle. The N-H stretching region is critical here. A primary amine will show two distinct bands (symmetric and asymmetric stretches) above 3200 cm⁻¹, which helps differentiate it from secondary amine impurities.

Table 3: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Feature |

| 3350, 3280 | Medium, Broad | N-H Stretch | Asymmetric and symmetric stretching of the primary amine. |

| 3125 | Weak | C-H Stretch | sp2 hybridized C-H stretch of the triazole ring. |

| 2950, 2870 | Medium | C-H Stretch | sp3 hybridized aliphatic chain stretching. |

| 1550, 1445 | Strong | C=N, C=C Stretch | Triazole ring breathing and skeletal vibrations. |

Mass Spectrometry (MS)

Under Electrospray Ionization (ESI+), 2-(2H-1,2,3-triazol-2-yl)ethanamine ( C4H8N4 , Exact Mass: 112.07) yields a robust molecular ion [M+H]+ at m/z 113.1.

Fragmentation Causality: 1,2,3-triazoles are high-energy molecules. Upon collision-induced dissociation (CID), the N=N-N linkage is highly prone to extruding nitrogen gas ( N2 ). This loss of 28 Da is a thermodynamic sink and a hallmark diagnostic feature of 1,2,3-triazoles. Additionally, the aliphatic primary amine readily undergoes α -cleavage to lose ammonia ( NH3 , 17 Da).

Caption: Primary ESI-MS fragmentation pathways driven by thermodynamic N2 extrusion and amine cleavage.

Experimental Protocols: A Self-Validating System

To ensure absolute confidence in your structural assignment, execute the following self-validating workflow. This protocol ensures that solvent effects or concentration-dependent hydrogen bonding do not lead to false interpretations.

Step 1: Sample Preparation & Deuterium Exchange

-

Dissolve 10 mg of the purified compound in 0.6 mL of anhydrous CDCl3 .

-

Causality: CDCl3 is chosen over polar protic solvents initially to observe the NH2 protons.

-

Validation Checkpoint: After acquiring the standard ¹H NMR, add 1 drop of D2O to the NMR tube, shake vigorously, and allow the phases to separate. Re-acquire the spectrum. The broad singlet at ~1.60 ppm must disappear due to rapid H/D exchange, confirming it is the labile amine proton and not an aliphatic impurity.

Step 2: NMR Acquisition & Symmetry Verification

-

Acquire a standard 1D ¹H NMR (minimum 400 MHz, 16 scans) and ¹³C NMR (1024 scans).

-

Validation Checkpoint: Inspect the aromatic region (7.5 - 8.5 ppm).

-

If you observe a single sharp peak integrating to 2H: You have successfully isolated the N2-isomer.

-

If you observe two doublets integrating to 1H each: Your sample is contaminated with the kinetic N1-isomer.

-

Step 3: LC-MS/MS Fragmentation Analysis

-

Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

-

Inject into an LC-ESI-MS/MS system operating in positive ion mode.

-

Isolate the m/z 113.1 precursor ion and apply a normalized collision energy (NCE) of 20-30 eV.

-

Validation Checkpoint: The presence of the m/z 85.1 product ion confirms the 1,2,3-triazole core (loss of N2 ), distinguishing it from other isomeric heterocycles (like imidazoles) which do not fragment via N2 loss.

References

-

Title: N2-Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole Source: MDPI URL: [Link]

-

Title: Method for Assigning Structure of 1,2,3-Triazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Product Class 13: 1,2,3-Triazoles Source: Thieme E-Books & E-Journals URL: [Link]

Sources

Unlocking the Therapeutic Potential of 2-Substituted-2H-1,2,3-Triazoles: A Guide to Biological Activities and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which facilitate binding to biological targets.[1][2] Among its isomers, the 2-substituted-2H-1,2,3-triazole system is of particular interest due to its unique electronic and steric properties, which often translate into potent and selective biological activities. This guide provides a comprehensive overview of the significant therapeutic potential of 2-substituted-2H-1,2,3-triazoles, delving into their synthesis, diverse biological activities including anticancer, antimicrobial, and antiviral properties, and the underlying mechanisms of action. We will explore key structure-activity relationships (SAR) and present detailed experimental protocols to empower researchers in the rational design and evaluation of novel therapeutic agents based on this versatile heterocyclic core.

The 2H-1,2,3-Triazole Core: A Structurally and Synthetically Accessible Scaffold

The 1,2,3-triazole ring exists in two tautomeric forms, 1H and 2H, which upon substitution yield 1-substituted (v-triazole) and 2-substituted (s-triazole) regioisomers, respectively. The 2H-isomer often exhibits greater thermodynamic stability, a feature that can be leveraged in drug design.[3] The synthesis of 2-substituted-2H-1,2,3-triazoles with high regioselectivity is a critical challenge that has been addressed by several innovative synthetic strategies.

Key Synthetic Strategies

The development of efficient and regioselective synthetic methods is paramount for exploring the chemical space of 2-substituted triazoles. While the alkylation of NH-1,2,3-triazoles often yields a mixture of N1 and N2 isomers, several modern techniques have been developed to favor the desired 2-substituted product.[3]

Key methodologies include:

-

Three-Component Reactions: One-pot processes involving an alkyne, an azide source (like sodium azide), and an electrophile can yield 2-substituted triazoles. For instance, a copper(I)-catalyzed reaction of alkynes, sodium azide, and formaldehyde produces 2-hydroxymethyl-2H-1,2,3-triazoles, which are versatile intermediates.[4]

-

Cycloaddition of Tosylhydrazones: The intermolecular cycloaddition of tosylhydrazones with nitriles, often promoted by a base like t-BuOK, can provide 4,5-diaryl-2H-1,2,3-triazoles in good yields.[5]

-

Metal-Catalyzed Annulation and Coupling: Copper-catalyzed annulation reactions of substrates like azirines with aryldiazonium salts offer a regiospecific route to fully substituted N2-aryl-1,2,3-triazoles.[5] Similarly, catalyst-free coupling of N-tosylhydrazones with 4-substituted 1H-1,2,3-triazoles can achieve high regioselectivity for the 2,4-disubstituted product.[6]

Caption: A workflow for the one-pot synthesis of 2-substituted-2H-1,2,3-triazoles.[4]

Anticancer Activities: Targeting Cell Proliferation and Survival

The 2H-1,2,3-triazole scaffold has been extensively incorporated into novel anticancer agents, demonstrating a range of cytotoxic mechanisms against various human cancer cell lines.[7][8][9]

Mechanism: Inhibition of Tubulin Polymerization

A prominent mechanism of action for several potent 2H-1,2,3-triazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7] These compounds often act as colchicine binding site inhibitors, binding to the interface of α- and β-tubulin. This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7][8]

A notable example is compound 8a , a 4-(benzothiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole, which exhibited potent cytotoxic activity with GI50 values in the low nanomolar range against a majority of the NCI-60 human cancer cell line panel.[7] Molecular docking studies confirmed its interaction with the colchicine binding site, and it was shown to inhibit tubulin polymerization in vitro with an IC50 value of 1.7 µM.[7]

Caption: Mechanism of tubulin polymerization inhibition by 2H-1,2,3-triazoles.[7]

Mechanism: Aromatase Inhibition

Certain 2-substituted-2H-1,2,3-triazoles have been designed as analogues of letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[10] Aromatase (cytochrome P450 19A1) is the key enzyme responsible for estrogen biosynthesis. The inhibitory activity of these triazole analogues relies on the coordination of a nitrogen atom within the triazole ring to the heme iron atom of the enzyme's active site. Structure-activity relationship studies have confirmed the critical importance of a nitrogen atom at position 2 or 3 of the triazole ring for high-affinity binding and potent inhibition.[10]

Summary of Anticancer Activity

The following table summarizes the activity of representative 2-substituted-2H-1,2,3-triazoles against various cancer cell lines.

| Compound ID | Target/Mechanism | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| 8a | Tubulin Polymerization Inhibitor | NCI-60 Panel (average) | <10 nM | [7] |

| 8a | Tubulin Polymerization Inhibitor | Hs578T (Breast) | 10.3 nM | [7] |

| 8b | Tubulin Polymerization Inhibitor | Hs578T (Breast) | 66.5 nM | [7] |

| 8g | Tubulin Polymerization Inhibitor | Hs578T (Breast) | 20.3 nM | [7] |

| 14b | Apoptosis Induction | A549 (Lung) | 7.59 µM | [8] |

| 10j | Aromatase Inhibitor (Proliferation) | H295R (Adrenocortical) | 4.64 µM | [10] |

Antimicrobial and Antiviral Activities

The 2H-1,2,3-triazole core is a versatile pharmacophore for developing agents against a wide range of pathogens, including bacteria, fungi, and viruses.[11][12][13]

Antibacterial and Antifungal Activity

Derivatives of 1,2,3-triazoles have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger.[11][14] The mechanism for antifungal azoles often involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which disrupts fungal cell membrane integrity.[15] While this mechanism is well-established for 1,2,4-triazoles, 1,2,3-triazoles are being investigated as effective isosteres.[15]

Antiviral Activity

The structural features of the 1,2,3-triazole ring make it an effective scaffold for designing antiviral agents.[16][17] Hybrid molecules incorporating a 2H-1,2,3-triazole moiety have shown promise against various viruses. For example, derivatives have been developed that inhibit influenza virus replication by targeting viral proteins like neuraminidase.[12][18] More recently, 1,2,3-triazole-benzofused conjugates have been investigated as potential inhibitors of SARS-CoV-2 enzymes, showing promising results in cytopathic inhibition assays.[19]

Experimental Protocols: A Guide to In Vitro Evaluation

The following provides a standardized protocol for assessing the cytotoxic potential of novel 2-substituted-2H-1,2,3-triazole compounds.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

1. Cell Culture and Seeding:

- Culture the desired human cancer cell line (e.g., A549 lung carcinoma) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

- Seed 5 x 10³ cells per well in a 96-well microtiter plate in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the test 2H-1,2,3-triazole compound in dimethyl sulfoxide (DMSO).

- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

- Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank), and cells with medium containing 0.5% DMSO (vehicle control).

- Incubate the plate for 48-72 hours.

3. MTT Assay and Absorbance Reading:

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

- Plot the percentage of cell viability against the logarithm of the compound concentration.

- Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis (log(inhibitor) vs. normalized response).

Conclusion and Future Outlook

The 2-substituted-2H-1,2,3-triazole nucleus represents a highly versatile and promising scaffold in modern drug discovery. Its favorable physicochemical properties and synthetic accessibility have led to the development of potent lead compounds across multiple therapeutic areas, most notably in oncology, infectious diseases, and endocrinology. The ability of this core to act as a stable pharmacophore, engaging in crucial interactions with diverse biological targets like tubulin, aromatase, and viral enzymes, underscores its significance. Future research should focus on leveraging structure-based drug design and combinatorial chemistry approaches to further optimize the potency, selectivity, and pharmacokinetic profiles of 2H-1,2,3-triazole derivatives, paving the way for the next generation of innovative therapeutics.

References

-

Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Available from: [Link]

-

Chuprakov, S., et al. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. Available from: [Link]

-

Hati, S., et al. (2016). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-tubulin agents. Scientific Reports. Available from: [Link]

-

Leze, C., et al. (2011). Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

-

Kovalenko, S., et al. (2012). Substituted 2-[(2-Oxo-2H-[4][5][10]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Scientia Pharmaceutica. Available from: [Link]

-

Wang, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][10]oxazin-3(4H)-one Derivatives Linked to 1,2,3-triazoles. Frontiers in Chemistry. Available from: [Link]

-

ResearchGate. Synthesis of 2H-1,2,3-Triazoles | Request PDF. Available from: [Link]

-

Popov, A. V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. Available from: [Link]

-

Jadhav, G., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

da Silva, F. C., et al. (2021). Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. Molecules. Available from: [Link]

-

N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available from: [Link]

-

Wang, S., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Journal of Medicinal Chemistry. Available from: [Link]

-

El-Sayed, N. F., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Available from: [Link]

-

ResearchGate. Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. Available from: [Link]

-

Naoui, W., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Pokhodylo, N., et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica. Available from: [Link]

-

Kumar, R., et al. (2007). Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Sharma, D., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Taibah University for Science. Available from: [Link]

-

D'souza, S., & Faria, J. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. Available from: [Link]

-

Santhia, P., & Ilango, K. (2022). 1,2,3-triazole derivatives as a biologically active molecule - a review. International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]

-

Asif, M. Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing. Available from: [Link]

-

IOSR Journal. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. Available from: [Link]

-

Gnabre, T., et al. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ. Available from: [Link]

-

Zheldakova, T. A., et al. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules. Available from: [Link]

-

Semantic Scholar. (2022). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. Available from: [Link]

-

Sbai, A., et al. (2016). Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. Journal of Heterocyclic Chemistry. Available from: [Link]

-

El-Sawy, E. R., et al. (2023). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Molecules. Available from: [Link]

-

ResearchGate. Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. Available from: [Link]

-

Semantic Scholar. (2020). 1,2,3- Triazoles: general and key synthetic strategies. Available from: [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Available from: [Link]

-

An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Bioorganic Chemistry. Available from: [Link]

-

An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules. Available from: [Link]

-

Kun, S., et al. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbiologyjournal.org [microbiologyjournal.org]

- 15. PeerJ Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents [peerj.com]

- 16. Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]

2-(2H-1,2,3-Triazol-2-yl)ethanamine Derivatives and Analogs: A Comprehensive Technical Guide

Executive Summary

The exploration of 1,2,3-triazole scaffolds in medicinal chemistry has traditionally been dominated by the 1,4-disubstituted 1H-isomers, largely due to the accessibility afforded by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the 2H-1,2,3-triazole isomer—specifically within the 2-(2H-1,2,3-triazol-2-yl)ethanamine framework—presents unique physicochemical properties, including a lower dipole moment, enhanced metabolic stability, and superior membrane permeability. This technical guide provides an in-depth analysis of the synthesis, structural causality, and pharmacological applications of 2-(2H-1,2,3-triazol-2-yl)ethanamine derivatives, serving as a foundational reference for drug development professionals.

Structural and Physicochemical Profiling

The Bioisosteric Rationale

The 2-(2H-1,2,3-triazol-2-yl)ethanamine scaffold is frequently utilized as a bioisostere for endogenous ethylamine-containing neurotransmitters (e.g., histamine) and traditional heterocycles like imidazole or pyrazole[1][2].

-

Dipole Moment: The 2H-isomer possesses a highly symmetric electronic distribution, resulting in a significantly lower dipole moment (~0.5 D) compared to the 1H-isomer (~5.0 D). This reduction in polarity translates to a higher logP, facilitating blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

-

Metabolic Stability: Unlike the imidazole ring of histamine, which is rapidly degraded by histamine N-methyltransferase (HNMT) and diamine oxidase (DAO), the 2H-1,2,3-triazole ring is highly resistant to oxidative and hydrolytic enzymatic degradation.

Comparative Physicochemical Data

Table 1: Physicochemical comparison of ethanamine-linked heterocycles.

| Scaffold | Dipole Moment (D) | Relative logP | Metabolic Half-life (Human Liver Microsomes) | Primary Target Application |

| Imidazole-4-ethanamine (Histamine) | ~3.8 | Low | < 15 min | Endogenous Ligand |

| 1H-1,2,3-Triazol-1-ylethanamine | ~5.0 | Moderate | > 120 min | Peripheral targets, PROTAC linkers |

| 2H-1,2,3-Triazol-2-ylethanamine | ~0.5 | High | > 120 min | CNS targets (H3R), PROTAC linkers |

Synthetic Methodologies & Workflows

The Regioselectivity Challenge

Direct alkylation of 1H-1,2,3-triazole with an electrophile (e.g., N-Boc-2-bromoethanamine) yields a mixture of N1 and N2 alkylated products[3]. The thermodynamic preference slightly favors the N1 isomer, but the N2 isomer can be enriched using specific bulky bases or sterically hindered electrophiles.

Caption: Synthetic workflow for the regioselective isolation of 2-(2H-1,2,3-triazol-2-yl)ethanamine.

Standardized Protocol: Synthesis and Isolation

To ensure a self-validating system, the following protocol details the alkylation and subsequent separation of the 2H-isomer.

Step 1: Alkylation

-

Dissolve 1H-1,2,3-triazole (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

-

Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the triazolide anion.

-

Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) dropwise. Elevate the temperature to 60°C and stir for 12 hours.

-

Causality Check: K₂CO₃ is preferred over NaH to prevent over-alkylation and to maintain a milder basic environment, which slightly improves the N2/N1 ratio by allowing thermodynamic equilibration.

Step 2: Isomer Separation

-

Quench the reaction with H₂O and extract with EtOAc (3x). Wash the organic layer with brine to remove residual DMF.

-

Concentrate under reduced pressure. The crude mixture contains both N1 and N2 isomers.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Identification: The 2H-isomer typically elutes first due to its lower dipole moment and reduced interaction with the polar silica stationary phase. Confirm regiochemistry via ¹H-NMR (the triazole protons in the 2H-isomer appear as a sharp singlet of 2H symmetry, whereas the 1H-isomer shows two distinct doublets).

Step 3: Deprotection

-

Dissolve the purified N-Boc-2-(2H-1,2,3-triazol-2-yl)ethanamine in DCM.

-

Add Trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

-

Concentrate and lyophilize to yield 2-(2H-1,2,3-triazol-2-yl)ethanamine as a TFA salt.

Pharmacological Applications

Histamine H3/H4 Receptor Modulation

The ethanamine side chain is the critical pharmacophore for histamine receptor recognition. By replacing the native imidazole with a 2H-1,2,3-triazole, researchers have developed potent, CNS-penetrant Histamine H3 receptor antagonists. These derivatives are investigated for cognitive disorders, narcolepsy, and obesity. The lack of basicity in the triazole ring (pKa ~ 1.2) compared to imidazole (pKa ~ 6.0) prevents the formation of a localized cation at physiological pH, drastically altering receptor sub-pocket binding dynamics and improving selectivity against the H1 and H2 receptors.

Caption: Mechanism of action for 2H-triazole analogs acting as H3 receptor inverse agonists.

PROTAC Linker Technology

Recent advancements in targeted protein degradation have utilized triazole-ethanamine derivatives as rigidified, metabolically stable linkers[2]. The 2H-triazole provides a distinct exit vector angle (approx. 120 degrees) compared to the 1H-isomer, which can be critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols: Receptor Binding Assay

To validate the affinity of synthesized 2-(2H-1,2,3-triazol-2-yl)ethanamine derivatives, a radioligand displacement assay is standard.

Protocol: H3 Receptor Competitive Binding

-

Membrane Preparation: Homogenize HEK-293 cells stably expressing human H3 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

-

Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]-N-alpha-methylhistamine (final concentration 1 nM), and 25 µL of the triazole test compound (varying concentrations from 10⁻¹¹ to 10⁻⁵ M).

-

Equilibration: Incubate the plate at 25°C for 60 minutes. Causality: This time frame ensures thermodynamic equilibrium is reached for competitive displacement without risking membrane degradation.

-

Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters 3x with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

References

-

NOVEL HETEROARYL-SUBSTITUTED PYRAZINE DERIVATIVES AS PESTICIDES - European Patent Office - EP 3929189 A1. (2020). Retrieved from[Link]

Sources

The Rise of a Novel Bioisostere: A Technical Guide to 2-(2H-1,2,3-triazol-2-yl)ethanamine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics with optimized efficacy, selectivity, and pharmacokinetic profiles, the strategy of bioisosteric replacement stands as a cornerstone of modern medicinal chemistry.[1][2][3] This guide delves into the burgeoning role of the 2-(2H-1,2,3-triazol-2-yl)ethanamine moiety as a versatile and advantageous bioisostere. Moving beyond the well-trodden path of 1,4- and 1,5-disubstituted triazoles as amide bond mimics, we explore the unique attributes of the N-2 substituted triazole, particularly when appended with a basic ethanamine side chain. This document provides an in-depth analysis of its synthesis, physicochemical properties, and strategic application in drug design, supported by experimental protocols and structural comparisons.

The Imperative of Bioisosterism in Modern Drug Design

Bioisosterism, the substitution of a functional group within a bioactive molecule with another group of similar physical and chemical properties, is a critical strategy for lead optimization.[1][4] The goal is to modulate the molecule's properties to enhance potency, improve selectivity, alter physical characteristics, reduce or redirect metabolism, and eliminate toxicophores.[5] Classical bioisosteres often involve simple atomic or group exchanges (e.g., F for H), while non-classical bioisosteres encompass more complex functional group replacements that maintain similar steric and electronic features.[5]

The 1,2,3-triazole ring has emerged as a highly valuable scaffold in this context, widely recognized for its ability to mimic various functional groups, most notably the amide bond.[6][7] Its aromatic nature, stability to metabolic degradation, and capacity for hydrogen bonding have cemented its place in the medicinal chemist's toolkit.[6][8]

Caption: The strategic role of bioisosterism in lead optimization.

The 1,2,3-Triazole Scaffold: Beyond an Amide Mimic

The utility of 1,2,3-triazoles as bioisosteres stems from their unique electronic and structural properties. The 1,4-disubstituted triazole, readily accessible via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a well-established mimic of the trans-amide bond.[6] This is due to a similar vector for substituent placement, a comparable dipole moment, and the ability of the triazole ring to engage in hydrogen bonding.[9]

However, the 1,2,3-triazole system offers more than one point of attachment, with N-1, N-2, and N-3 available for substitution. The often-overlooked N-2 substituted isomer presents a different spatial arrangement and electronic distribution, opening up new avenues for bioisosteric design.

Spotlight on 2-(2H-1,2,3-triazol-2-yl)ethanamine

The 2-(2H-1,2,3-triazol-2-yl)ethanamine moiety introduces a basic side chain at a position that diverges from the typical linear arrangement of amide bioisosteres. This provides a unique three-dimensional vector for a positive charge at physiological pH, which can be critical for establishing key interactions with biological targets, such as salt bridges with acidic amino acid residues.

Physicochemical Properties and Advantages

The introduction of the 2-(2H-1,2,3-triazol-2-yl)ethanamine group can confer several advantages:

-

Metabolic Stability: The triazole ring is exceptionally stable to both enzymatic and chemical degradation, a significant improvement over metabolically labile groups like amides and esters.[6][10]

-

Modulated Lipophilicity: The incorporation of this polar, ionizable group can fine-tune the lipophilicity of a molecule, impacting its solubility, permeability, and overall pharmacokinetic profile.[11][12]

-

Unique Interaction Potential: The N-2 substitution pattern positions the ethanamine side chain in a distinct spatial orientation compared to N-1 or C-4/C-5 substituents, potentially enabling novel and favorable interactions within a binding pocket.

-

Synthetic Accessibility: While the regioselective synthesis of N-2 substituted triazoles can be more challenging than their N-1 counterparts, various methods have been developed to achieve this outcome.[13]

| Property | Amide Moiety | 2-(2H-1,2,3-triazol-2-yl)ethanamine | Rationale for Advantage |

| Metabolic Stability | Susceptible to hydrolysis by amidases | Highly stable to hydrolysis, oxidation, and reduction | Triazole aromaticity and lack of a carbonyl group.[6] |

| Hydrogen Bonding | H-bond donor (N-H) and acceptor (C=O) | H-bond acceptor (N-1, N-3) and donor (amine) | Provides versatile H-bonding capabilities.[9] |

| Basicity | Neutral | Basic (pKa of the primary amine) | Introduces an ionizable center for salt bridge formation. |

| Synthetic Handle | Standard peptide coupling | Amenable to various synthetic modifications | The primary amine allows for further derivatization. |

Structural Comparison as a Bioisostere

The 2-(2H-1,2,3-triazol-2-yl)ethanamine moiety can be considered a bioisostere for various functional groups, including basic amino acid side chains like lysine or ornithine, or other flexible basic linkers in a molecule. Its key feature is the presentation of a basic nitrogen atom at a defined distance and vector from a stable aromatic core.

Caption: Bioisosteric relationship with a basic amino acid side chain.

Synthesis and Methodologies

The synthesis of 2-(2H-1,2,3-triazol-2-yl)ethanamine derivatives typically involves a multi-step process. A key challenge is the regioselective alkylation of the triazole ring to favor the N-2 position over the N-1 position.

General Synthetic Workflow

A common approach involves the initial formation of the parent 1,2,3-triazole ring, followed by a regioselective alkylation step.

Caption: General synthetic workflow for 2-(2H-1,2,3-triazol-2-yl)ethanamine.

Experimental Protocol: Regioselective N-Alkylation

This protocol provides a general method for the N-alkylation of a pre-formed 1,2,3-triazole with a protected 2-aminoethyl electrophile.

Materials:

-

Substituted 1H-1,2,3-triazole (1.0 eq)

-

tert-butyl (2-bromoethyl)carbamate (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the 1H-1,2,3-triazole in the chosen solvent, add potassium carbonate.

-

Add tert-butyl (2-bromoethyl)carbamate to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 alkylated isomers. The N-2 isomer is often less polar.[13]

-

The isolated Boc-protected N-2 isomer is then deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 2-(2H-1,2,3-triazol-2-yl)ethanamine product as a salt.

Note: The regioselectivity of the alkylation can be influenced by the substituents on the triazole ring, the solvent, and the counter-ion of the base.[13]

Case Studies and Applications

While the use of 1,2,3-triazoles as bioisosteres is widespread, specific examples focusing on the 2-(2H-1,2,3-triazol-2-yl)ethanamine moiety are emerging. In one notable study, the replacement of a metabolically labile amide linker in dopamine D4 receptor ligands with a 1,2,3-triazole ring significantly improved their pharmacokinetic properties.[10] Although this study focused on the triazole as a linker rather than a direct mimic of a basic side chain, it highlights the enhanced stability conferred by the triazole core.

In another example, the bioisosteric replacement of the amide group in acetaminophen with a 1,2,3-triazole moiety led to compounds with reduced hepatotoxicity.[14] This demonstrates the potential of the triazole ring to mitigate toxicity associated with certain functional groups.